3-Chloro-5h-indeno[1,2-c]pyridazine

Medicinal Chemistry X-ray Crystallography Solid-State Stability

3‑Chloro‑5H‑indeno[1,2‑c]pyridazine (CAS 69581‑17‑5, NSC is a tricyclic heteroaromatic compound that fuses an indene ring with a chlorinated pyridazine. With a molecular weight of 202.64 g/mol (C₁₁H₇ClN₂, monoisotopic mass 202.03 Da) , this scaffold has been studied primarily for its monoamine oxidase‑B (MAO‑B) inhibitory potential.

Molecular Formula C11H7ClN2
Molecular Weight 202.64 g/mol
CAS No. 69581-17-5
Cat. No. B1618221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5h-indeno[1,2-c]pyridazine
CAS69581-17-5
Molecular FormulaC11H7ClN2
Molecular Weight202.64 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C3=NN=C(C=C31)Cl
InChIInChI=1S/C11H7ClN2/c12-10-6-8-5-7-3-1-2-4-9(7)11(8)14-13-10/h1-4,6H,5H2
InChIKeyVJTAUXIOCSMZMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-5H-indeno[1,2-c]pyridazine (CAS 69581-17-5): Core Scaffold Overview for Medicinal Chemistry & MAO-B Research


3‑Chloro‑5H‑indeno[1,2‑c]pyridazine (CAS 69581‑17‑5, NSC 329952) is a tricyclic heteroaromatic compound that fuses an indene ring with a chlorinated pyridazine . With a molecular weight of 202.64 g/mol (C₁₁H₇ClN₂, monoisotopic mass 202.03 Da) [1], this scaffold has been studied primarily for its monoamine oxidase‑B (MAO‑B) inhibitory potential [2]. Its chlorine substituent generates a reactive site for downstream synthetic diversification via nucleophilic aromatic substitution or cross‑coupling.

Why 3-Chloro-5H-indeno[1,2-c]pyridazine Cannot Be Naively Replaced with Other Indeno-Pyridazine Isosteres


Indeno‑pyridazine derivatives are notoriously sensitive to substitution‑driven potency and selectivity changes. In the landmark 1993 study, 3‑substituted variants displayed MAO‑B inhibitory activity strongly influenced by electronic and bulk properties of the 3‑position group [1]. Consequently, the 3‑chloro compound is not interchangeable with, for example, 3‑methyl, 3‑methoxy, or 3‑phenyl analogs: its electron‑withdrawing chlorine atom and steric profile directly impact enzyme binding affinity and metabolic stability. The chlorine also offers a synthetic handle for site‑selective functionalization (e.g., Suzuki, Buchwald–Hartwig) that non‑halogenated congeners lack [2].

Quantitative Differentiation of 3-Chloro-5H-indeno[1,2-c]pyridazine from Its Closest Analogs


Melting Point Gap Identifies Higher Crystallinity vs. 3-Methyl and 3-Methoxy Analogs

The chlorine at position 3 elevates the melting point to 187–189 °C , approximately 30–50 °C higher than the reported melting points of the corresponding 3‑methyl (∼140–145 °C) and 3‑methoxy (∼135–140 °C) 5H‑indeno[1,2‑c]pyridazine derivatives available from common academic‑scale syntheses . A higher melting point generally correlates with superior crystalline lattice stability.

Medicinal Chemistry X-ray Crystallography Solid-State Stability

Supplier Purity Benchmarking: ≥98% vs. ≥95% for Generic 3-Substituted Indeno-pyridazine Stocks

One established supplier lists 3‑Chloro‑5H‑indeno[1,2‑c]pyridazine at ≥98% purity (HPLC) , exceeding the ≥95% specification typical for custom-synthesized or catalog-grade 3‑bromo and 3‑iodo analogs . The higher purity specification reduces the burden of pre‑assay purification.

Medicinal Chemistry Compound Management Procurement Quality

Synthetic Enabling Advantage: Chlorine as a Cross-Coupling Handle for Library Generation

The aryl chloride in 3‑Chloro‑5H‑indeno[1,2‑c]pyridazine is amenable to Pd‑catalyzed Suzuki and Buchwald–Hartwig coupling, enabling direct diversification to 3‑aryl, 3‑amino, or 3‑alkyl derivatives [1]. In contrast, the 3‑methyl and 3‑methoxy analogs require multi‑step functional‑group interconversion for analogous derivatization, typically incurring 2–3 additional synthetic steps [2].

Organic Synthesis Parallel Synthesis Medicinal Chemistry

MAO‑B Selectivity Fingerprint: Class-Level Evidence of Substitution-Dependent Isoform Bias

Although a direct head‑to‑head IC₅₀ comparison for 3‑chloro vs. 3‑bromo or 3‑methyl within a single study is not publicly available, the broader 5H‑indeno[1,2‑c]pyridazine series shows that electron‑withdrawing groups at position 3 consistently enhance MAO‑B selectivity while reducing MAO‑A activity [1]. The best‑in‑series 3‑aryl‑5‑one derivative achieves an IC₅₀ of 90 nM for MAO‑B [2], with the 3‑chloro precursor occupying a strategic intermediate position in this SAR landscape.

Neuropharmacology Enzyme Inhibition MAO-B Selectivity

High-Value Application Scenarios for 3-Chloro-5H-indeno[1,2-c]pyridazine in Drug Discovery & Chemical Biology


MAO-B Focused Library Design Using 3-Chloro-5H-indeno[1,2-c]pyridazine as a Central Scaffold

Medicinal chemistry teams can exploit the 3‑chloro handle for rapid Suzuki diversification to generate 50–200-member libraries targeting MAO‑B. The scaffold’s documented MAO‑B selectivity profile reduces the risk of MAO‑A off‑target activity, a common pitfall in neuropharmacology programs [1].

Solid-Phase or Parallel Solution-Phase Synthesis Campaigns Requiring a Reactive Heterocyclic Core

Because the aryl chloride reactivity is well‑established under mild Pd‑catalyzed conditions, 3‑Chloro‑5H‑indeno[1,2‑c]pyridazine is suitable for automated parallel synthesis platforms, enabling high‑throughput production of lead‑like molecules with fewer synthetic steps than non‑halogenated analogs .

Procurement of High-Purity Building Blocks for GLP‑Grade Biological Assays

With commercially available purity of ≥98%, this compound meets the purity thresholds required for GLP‑compliant in vitro pharmacology and DMPK profiling, reducing the need for costly in‑house repurification prior to assay .

Crystallography and Solid-State Stability Studies of Halogenated Aza-Heterocycles

The elevated melting point (187–189 °C) and crystalline nature of the 3‑chloro derivative make it a suitable candidate for single‑crystal X‑ray diffraction studies aimed at understanding halogen‑bonding patterns in fused pyridazine systems .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-5h-indeno[1,2-c]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.